molecular formula C18H36ClNO2 B13841047 3-Ketosphingosine HCl

3-Ketosphingosine HCl

Cat. No.: B13841047
M. Wt: 333.9 g/mol
InChI Key: SJQVHEHHDDBHGH-MXIGPNAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ketosphingosine HCl is the hydrochloride salt of a fundamental bioactive sphingoid base and the immediate product of the first committed step in the de novo sphingolipid biosynthesis pathway . This reaction, catalyzed by serine palmitoyltransferase (SPT), condenses serine and palmitoyl-CoA to form 3-ketosphinganine, positioning this compound as a critical node for regulating the entire sphingolipid network . Once formed, it is rapidly reduced to sphinganine, which is subsequently incorporated into more complex sphingolipids . Research into this compound provides a direct means to investigate the regulation and dysregulation of sphingolipid metabolism, which is critical for normal cell function and has been implicated in various pathophysiological conditions . Studies have shown that treatment of cancer cells with 3-ketosphinganine analogs leads to its metabolism and the resultant accumulation of dihydrosphingolipids, including sphinganine and dihydroceramides . This alteration of the cellular sphingolipidome can subsequently induce autophagy, suggesting a role for 3-ketosphinganine and its metabolites as mediators of this cellular process . By serving as a precursor, this compound is an essential tool for scientists studying the complex roles of sphingolipids in cell fate decisions, signal transduction, and their connection to disease states.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H36ClNO2

Molecular Weight

333.9 g/mol

IUPAC Name

(E,2S)-2-amino-1-hydroxyoctadec-4-en-3-one;hydrochloride

InChI

InChI=1S/C18H35NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;/h14-15,17,20H,2-13,16,19H2,1H3;1H/b15-14+;/t17-;/m0./s1

InChI Key

SJQVHEHHDDBHGH-MXIGPNAMSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C(=O)[C@H](CO)N.Cl

Canonical SMILES

CCCCCCCCCCCCCC=CC(=O)C(CO)N.Cl

Origin of Product

United States

Enzymatic Pathways and Biosynthesis of 3 Ketosphingosine

Serine Palmitoyltransferase (SPT) Catalysis and 3-Ketosphingosine (B1242099) Formation

Serine palmitoyltransferase, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, facilitates the condensation of the amino acid L-serine with a long-chain acyl-CoA, most commonly palmitoyl-CoA. pnas.orguniprot.orgoup.comwikipedia.orguzh.ch This reaction results in the formation of 3-ketosphingosine, the foundational backbone for all sphingolipids. researchgate.netnih.govwikipedia.org The process is a Claisen-like condensation reaction that involves the decarboxylation of serine. researchgate.netwikipedia.orgnih.gov

The mammalian SPT is a heteromeric complex composed of core subunits that dictate its catalytic activity and substrate preferences. pnas.orgoup.com The core of the enzyme is a heterodimer formed by SPTLC1 and either SPTLC2 or SPTLC3. pnas.orguniprot.orguniprot.orguniprot.org While SPTLC1 is essential for activity, the presence of either SPTLC2 or SPTLC3 introduces variations in the enzyme's properties. pnas.org SPTLC1 and SPTLC2 are expressed ubiquitously, whereas SPTLC3 expression is limited to specific tissues. pnas.org

The composition of the SPT complex, particularly the inclusion of different isoforms and ancillary subunits, determines its preference for various acyl-CoA substrates. uniprot.orguzh.ch This variation allows for the synthesis of a diverse range of long-chain bases (LCBs). For example, the SPTLC1-SPTLC2-SPTSSA complex has a strong preference for C16-CoA (palmitoyl-CoA), while the SPTLC1-SPTLC3-SPTSSA complex can utilize both C14-CoA and C16-CoA. uniprot.org The SPTLC1-SPTLC2-SPTSSB complex favors C18-CoA, and the SPTLC1-SPTLC3-SPTSSB complex can use a broader spectrum of acyl-CoAs. uniprot.org The SPTLC2 subunit generally prefers palmitoyl (B13399708) C16-CoA, whereas the SPTLC3 subunit shows a higher specificity for shorter acyl-CoAs like myristoyl- and lauryl-CoA. uzh.ch

Interactive Data Table: Substrate Specificity of SPT Isoform Complexes
SPT Complex CompositionPrimary Acyl-CoA Substrate PreferenceResulting Long-Chain Base (LCB) ProductsReference
SPTLC1-SPTLC2-SPTSSAC16-CoA (Palmitoyl-CoA)C18-derived sphingoid bases uniprot.org
SPTLC1-SPTLC3-SPTSSAC14-CoA and C16-CoA (slight preference for C14-CoA)C16-based sphingoid bases uniprot.orguzh.ch
SPTLC1-SPTLC2-SPTSSBC18-CoA (Stearoyl-CoA)C20-derived sphingoid bases uniprot.orguzh.ch
SPTLC1-SPTLC3-SPTSSBBroader range of acyl-CoAsVaried LCBs uniprot.org

Mutations in the SPTLC1 and SPTLC2 genes can alter substrate specificity, leading to the use of L-alanine or glycine (B1666218) instead of L-serine, which results in the formation of neurotoxic 1-deoxy-sphingolipids. oup.comnih.gov

The activity of the SPT complex is modulated by several ancillary proteins and regulatory subunits that are crucial for its function and regulation.

Small Subunits of SPT (ssSPTa and ssSPTb): These small proteins are functional orthologs of the yeast Tsc3 protein and are essential for maximal SPT activity, increasing it by up to 100-fold. researchgate.netnih.govuzh.ch They also play a critical role in determining the acyl-CoA substrate specificity of the SPT complex. pnas.orgnih.govuzh.chfrontiersin.orgresearchgate.net The inclusion of ssSPTa promotes the synthesis of canonical C18 LCBs from palmitoyl-CoA. pnas.orgnih.govresearchgate.net In contrast, ssSPTb allows the utilization of longer-chain acyl-CoAs, such as stearoyl-CoA, leading to the formation of C20 LCBs. pnas.orguzh.chresearchgate.net The ssSPTa subunit is essential for embryonic development. nih.gov A single amino acid difference between ssSPTa and ssSPTb is responsible for the differing acyl-CoA preferences. nih.gov

ORMDL Proteins (ORMDL1, ORMDL2, ORMDL3): In mammals, three ORMDL proteins act as negative regulators of SPT activity. uniprot.orgresearchgate.netelifesciences.orgwikipedia.org They are part of a feedback inhibition mechanism that responds to elevated levels of cellular sphingolipids, particularly ceramides (B1148491). uniprot.orgresearchgate.netelifesciences.org When sphingolipid levels are high, ORMDL proteins bind to the SPT complex and inhibit its activity, thus maintaining sphingolipid homeostasis. biologists.comuzh.chelifesciences.orgresearchgate.net In yeast, the equivalent proteins, Orm1 and Orm2, are part of a larger complex termed SPOTS (Serine Palmitoyltransferase, Orm1/2, Tsc3, and Sac1). windows.netnih.gov The inhibitory N-terminus of ORMDL3 can block the substrate binding tunnel of SPT, thereby competing with substrate binding. nih.gov

Tsc3: In yeast, Tsc3 is an SPT-regulating protein that enhances the activity of the SPT heterodimer. nih.gov While it is not essential, its absence leads to a significant decrease in SPT activity. nih.gov The mammalian ssSPTa and ssSPTb are considered its functional homologs. pnas.orguzh.chresearchgate.net

The de novo synthesis of sphingolipids, including the formation of 3-ketosphingosine, is initiated at the endoplasmic reticulum (ER). researchgate.netuzh.chlibretexts.orgnih.govfrontiersin.orgresearchgate.net The SPT complex is an integral membrane protein complex residing in the ER membrane. nih.govuzh.chwikipedia.orgnih.gov The catalytic site of the SPT complex faces the cytosolic side of the ER membrane, allowing access to its substrates, L-serine and acyl-CoAs, which are present in the cytoplasm. nih.govspringernature.com

The SPT subunits themselves are transmembrane proteins. nih.gov For instance, the yeast Lcb1p subunit has been shown to have three membrane-spanning domains. capes.gov.braminer.org The N-terminal domain of SPTLC1 is thought to anchor the enzyme to the ER and mediate its interaction with the integral membrane ORMDL proteins. pnas.org While primarily localized to the ER, some studies have suggested that the SPTLC1 subunit may also be present in other cellular locations like the nucleus and focal adhesions. nih.gov Recent findings also indicate that the SPT complex can assemble in trans at ER-mitochondria contact sites, with SPTLC1 being in the ER and SPTLC2 in the outer mitochondrial membrane, facilitating the synthesis of mitochondrial sphingolipids. life-science-alliance.org

Regulation of 3-Ketosphingosine Biosynthetic Enzymes

The activity of SPT, and consequently the production of 3-ketosphingosine, is tightly controlled through various regulatory mechanisms to ensure cellular sphingolipid levels are maintained within a narrow, optimal range.

SPT activity is regulated at both the transcriptional and post-translational levels. nih.gov While SPT is generally considered a housekeeping enzyme, its expression can be upregulated in response to certain cellular stresses. nih.govfrontiersin.org However, significant regulation occurs post-translationally.

Post-translational modifications play a key role in modulating SPT function. In yeast, the phosphorylation of Orm1 and Orm2 proteins is a critical regulatory switch. biologists.comwindows.net When sphingolipid levels are low, these proteins become phosphorylated, causing them to dissociate from the SPT complex and relieve inhibition. uzh.chuzh.ch Conversely, when sphingolipid levels are restored, the Orm proteins are dephosphorylated, leading to the inhibition of SPT. uzh.chuzh.ch While the phosphorylation sites identified in yeast Orm proteins are not conserved in mammalian ORMDLs, post-translational modifications are still believed to be a key regulatory mechanism. uzh.chresearchgate.net For example, synaptic activity can mediate post-translational modifications of certain enzymes involved in lipid metabolism. researchgate.net

The maintenance of sphingolipid homeostasis is crucial, as both deficits and excesses of sphingolipids can be detrimental to the cell. A primary mechanism for this regulation is a sophisticated feedback loop involving the precursors of 3-ketosphingosine and downstream sphingolipid metabolites. biologists.comuzh.ch

Influence of Metabolic Cues on 3-Ketosphingosine Production

The production of 3-ketosphingosine (and its saturated form, 3-ketosphinganine) is tightly regulated, primarily through the modulation of Serine Palmitoyltransferase (SPT), the pathway's rate-limiting enzyme. nih.govbiologists.com This regulation ensures that the synthesis of sphingolipids is coordinated with the cell's metabolic state, responding to a variety of internal and external cues.

Homeostatic Feedback by Sphingolipids A primary mechanism for regulating SPT is direct feedback inhibition by downstream products, particularly the central sphingolipid, ceramide. nih.gov This homeostatic control is mediated by a family of regulatory proteins known as ORMDLs (in mammals) or Orm proteins (in yeast). nih.govresearchgate.net The ORMDL proteins are an integral part of the SPT complex. researchgate.net When cellular levels of ceramide are high, ceramide binds to the SPT-ORMDL complex, inducing a conformational change in the ORMDL N-terminus that blocks the acyl-CoA binding site, thereby inhibiting SPT activity and reducing the production of 3-ketosphinganine. nih.govresearchgate.net This mechanism allows cells to maintain appropriate levels of ceramides, preventing their accumulation to toxic levels that could trigger apoptosis. uniprot.org

Nutritional Signals The synthesis of sphingolipids is closely linked to the nutritional status of the cell. nih.gov

TOR Signaling: In yeast, the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth in response to nutrient availability, controls sphingolipid synthesis. biologists.comnih.gov Specifically, the TOR Complex 1 (TORC1) pathway influences the phosphorylation state of the Orm proteins. nih.govresearchgate.net Under nutrient-limiting conditions, inhibition of TORC1 can lead to the activation of Orm proteins, which in turn promotes the synthesis of complex sphingolipids downstream of SPT. researchgate.net

Micronutrients: The activity of SPT is dependent on certain micronutrients. numberanalytics.com Vitamin B6, in its active form pyridoxal 5'-phosphate, serves as an essential cofactor for the SPT enzyme. numberanalytics.comuniprot.orgnumberanalytics.com A deficiency in vitamin B6 can therefore impair the initial step of sphingolipid synthesis. numberanalytics.com

Dietary Fatty Acids: The availability and type of dietary fatty acids are crucial as they provide the acyl-CoA substrates for the SPT reaction. numberanalytics.com A diet rich in certain fatty acids, such as saturated fatty acids, can increase the pool of substrates available for SPT, potentially increasing the levels of resulting sphingolipids. numberanalytics.com

Cellular Stress Responses Cells also adjust sphingolipid synthesis in response to various stressors.

Endoplasmic Reticulum (ER) Stress: The unfolded protein response (UPR) is a stress response triggered by the accumulation of unfolded proteins in the ER, the site of sphingolipid synthesis. nih.gov In yeast, ER stress conditions lead to an increase in the level of the Orm2 protein, which represses sphingolipid synthesis. biologists.comnih.gov This suggests a coordinated regulation between protein folding capacity and lipid biogenesis. nih.gov

Oxidative Stress: Oxidative stress has been shown to increase the synthesis of downstream sphingolipids like ceramide and sphingosine (B13886). arvojournals.org This response to deleterious factors can involve the stimulation of sphingomyelinase to produce ceramide, but it also implies a potential upregulation of the de novo synthesis pathway to meet the demand for these signaling molecules, which would necessitate increased production of 3-ketosphinganine. arvojournals.orgfrontiersin.org

The influence of various metabolic cues on the production of 3-ketosphingosine's precursor, 3-ketosphinganine, is summarized below.

Metabolic CueKey Mediator(s)Effect on SPT ActivityConsequence for 3-Ketosphinganine Production
High Ceramide Levels ORMDL ProteinsInhibitionDecrease
Nutrient Limitation TORC1 Signaling Pathway, Orm ProteinsModulated (complex regulation)Adjusted to match growth state
Vitamin B6 Deficiency Pyridoxal 5'-Phosphate (Cofactor)DecreaseDecrease
Fatty Acid Availability Acyl-CoA SubstratesIncrease (with high availability)Increase
ER Stress (UPR) Orm2 Protein (in yeast)InhibitionDecrease
Oxidative Stress Upstream signaling pathwaysPotential IncreasePotential Increase

Metabolic Fates and Downstream Transformations of 3 Ketosphingosine

Reduction to Dihydrosphingosine (Sphinganine) by 3-Ketosphinganine Reductase (3-KDSR)

The principal metabolic route for 3-ketosphingosine (B1242099) is its conversion to sphinganine (B43673) (dihydrosphingosine). nih.govnih.gov This reaction is a reduction of the ketone group at the C3 position of 3-ketosphingosine to a hydroxyl group, forming the characteristic sphingoid base backbone. researchgate.net The process is catalyzed by the enzyme 3-ketosphinganine reductase (3-KDSR), also referred to as 3-ketodihydrosphingosine reductase. mdpi.comfrontiersin.orgebi.ac.uk This step is essential, as sphinganine is the direct substrate for the subsequent acylation step leading to the formation of dihydroceramides. nih.govmdpi.com The reduction is considered to be very efficient, making 3-ketosphingosine a transient intermediate under normal cellular conditions. nih.gov

3-Ketosphinganine Reductase (3-KDSR) is a key enzyme in sphingolipid metabolism that belongs to the large family of short-chain dehydrogenase/reductase (SDR) enzymes. researchgate.netnih.gov In humans, this enzyme is encoded by the KDSR gene. nih.govgenecards.org Historically, the mammalian homolog was also identified as follicular variant translocation protein 1 (FVT-1). researchgate.netnih.govgenecards.org The yeast homolog of this enzyme is known as Tsc10. researchgate.net

The active site of 3-KDSR is located on the cytosolic side of the endoplasmic reticulum membrane, where de novo sphingolipid synthesis is initiated. nih.govgenecards.org The enzyme utilizes NAD(P)H as a cofactor to catalyze the reduction of 3-ketosphingosine to sphinganine. nih.govebi.ac.uk Mutations in the KDSR gene can lead to an accumulation of atypical keto-type ceramides (B1148491) and are associated with certain genetic disorders, highlighting the enzyme's critical role in maintaining proper sphingolipid composition. nih.gov

FeatureDescription
Enzyme Name 3-Ketosphingosine Reductase (3-KDSR); 3-Ketodihydrosphingosine Reductase
Gene (Human) KDSR nih.govgenecards.org
Aliases Follicular Variant Translocation protein 1 (FVT-1), SDR35C1 nih.govgenecards.org
Enzyme Family Short-chain dehydrogenase/reductase (SDR) researchgate.net
Subcellular Location Endoplasmic Reticulum Membrane (cytosolic side) nih.govgenecards.orguniprot.org
Function Catalyzes the reduction of 3-ketosphingosine to sphinganine. ebi.ac.ukuniprot.org
Cofactor NAD(P)H nih.govebi.ac.uk

Following its formation, sphinganine is acylated by a family of enzymes known as ceramide synthases (CerS) to produce dihydroceramides. nih.govbiorxiv.orgavantiresearch.comembopress.org This N-acylation reaction involves the formation of an amide bond between the amino group of sphinganine and a fatty acyl-CoA. avantiresearch.comembopress.org Dihydroceramides are the direct precursors to ceramides, which are central molecules in sphingolipid metabolism. rsc.orgbiorxiv.orgresearchgate.net

Mammals possess six distinct ceramide synthases (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of different chain lengths. biorxiv.orgavantiresearch.com This specificity is a major source of the structural diversity observed in ceramides and more complex sphingolipids. avantiresearch.com For example, CerS5 and CerS6 preferentially use C16:0-acyl-CoA, while CerS2 is primarily involved in the synthesis of very long-chain dihydroceramides using acyl-CoAs like C24:1-CoA. avantiresearch.com The dihydroceramides are then desaturated by dihydroceramide (B1258172) desaturase to form the final ceramide products. rsc.orgnih.govfrontiersin.org

Potential Alternative Metabolic Branch Points from 3-Ketosphingosine

While the reduction to sphinganine is the main metabolic route, research has explored other potential, less direct metabolic fates for 3-ketosphingosine. These alternative pathways could represent branch points that might become relevant under specific physiological or pathological conditions.

One hypothetical alternative pathway is the direct phosphorylation of 3-ketosphingosine at the C1 hydroxyl group to form 3-ketosphingosine-1-phosphate. However, studies using deuterated 3-ketosphingosine in various cancer cell lines have found no evidence of this metabolic conversion. rsc.org In these experiments, while downstream metabolites like dideuterated sphinganine and dihydroceramides accumulated, dideuterated 3-ketosphingosine-1-phosphate was not detected. rsc.org This suggests that under the conditions tested, direct C1 O-phosphorylation of 3-ketosphingosine does not occur as a significant metabolic pathway. rsc.org

Another potential branch point is the direct N-acylation of the amino group of 3-ketosphingosine to form N-acyl-3-ketosphingosine, also known as ketodihydroceramide. This would bypass the reduction step entirely. However, similar to the phosphorylation pathway, experimental investigations have failed to detect the formation of these ketodihydrosphingolipids. rsc.org Using deuterated 3-ketosphingosine and searching for the corresponding N-acylated products yielded no evidence of their formation in the cell lines studied. rsc.org Therefore, the direct N-acylation of 3-ketosphingosine is not considered a viable metabolic route in these systems. rsc.org

PathwayFindingReference
Direct Phosphorylation No evidence of direct C1 O-phosphorylation to form 3-ketosphingosine-1-phosphate was found in tested cancer cell lines. rsc.org
Direct N-Acylation No evidence of direct N-acylation to form N-acyl-3-ketosphingosine (ketodihydroceramide) was observed. rsc.org

Role of 3-Ketosphingosine in Overall Sphingolipid Flux and Turnover

The subsequent and rapid reduction of 3-ketosphingosine by 3-KDSR ensures that it remains a transient intermediate, preventing its accumulation under normal conditions. rsc.orgresearchgate.net This tight coupling of synthesis and reduction is crucial for maintaining cellular homeostasis. An imbalance, such as the inhibition of 3-KDSR, could lead to the accumulation of 3-ketosphingosine or its shunting into non-canonical pathways, potentially disrupting cellular functions. The efficient conversion of 3-ketosphingosine to sphinganine ensures a steady supply of the sphingoid base backbone required for the synthesis of dihydroceramides, ceramides, and the full spectrum of complex sphingolipids that are vital for cell structure and signaling. nih.govnih.gov

Cellular and Molecular Functions of 3 Ketosphingosine and Its Immediate Metabolites

3-Ketosphingosine (B1242099) as a Regulatory Hub in Sphingolipid Remodeling

3-Ketosphingosine, also known as 3-ketodihydrosphingosine, occupies a critical juncture in the de novo synthesis pathway of sphingolipids. This pathway commences in the endoplasmic reticulum with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT), to produce 3-ketosphingosine. nih.govresearchgate.netnih.govmdpi.comfrontiersin.org This initial step is considered rate-limiting for the entire pathway. nih.gov

Following its synthesis, 3-ketosphingosine is rapidly converted to dihydrosphingosine (sphinganine) by the action of 3-ketosphinganine reductase (3-KDSR). nih.govnih.govmdpi.com Dihydrosphingosine is then acylated by one of six ceramide synthases (CerS) to form dihydroceramide (B1258172). nih.govresearchgate.netrsc.org The final step in the formation of the central sphingolipid, ceramide, involves the introduction of a double bond into dihydroceramide by dihydroceramide desaturase. researchgate.netrsc.org

The strategic position of 3-ketosphingosine makes it a key regulatory point. The enzymatic steps immediately following its formation dictate the flow of metabolites into various branches of the complex sphingolipid network. This network includes not only structural components of cell membranes but also a host of bioactive molecules that influence a wide array of cellular processes. The conversion of 3-ketosphingosine to downstream metabolites is a tightly controlled process, ensuring the appropriate balance of different sphingolipid species required for cellular homeostasis. Dysregulation at this hub can lead to the abnormal accumulation or depletion of specific sphingolipids, with significant consequences for cell fate.

Mechanistic Influence on Cellular Processes through Downstream Sphingolipid Metabolites

The metabolites originating from 3-ketosphingosine exert profound effects on fundamental cellular activities. The balance between these bioactive lipids, often referred to as the "sphingolipid rheostat," can determine whether a cell proliferates, undergoes growth arrest, or initiates programmed cell death. nih.gov

Autophagy is a conserved cellular process for the degradation of damaged organelles and proteins, crucial for maintaining cellular homeostasis. mdpi.comresearchgate.net Sphingolipid metabolites downstream of 3-ketosphingosine, particularly ceramide and sphingosine-1-phosphate (S1P), are significant modulators of autophagy. researchgate.netnih.govnih.gov

Ceramide has been shown to induce autophagy in various cell types. pnas.orgnih.govnih.govcsic.es One mechanism by which ceramide promotes autophagy is through the inhibition of the mTOR signaling pathway, a central regulator of cell growth and metabolism. nih.govcsic.es Ceramide can also trigger autophagy by promoting the dissociation of the Beclin 1:Bcl-2 complex. nih.gov Beclin 1 is a key component of the autophagy initiation complex, and its release from the inhibitory binding of Bcl-2 is a critical step in autophagosome formation. mdpi.comnih.gov Studies have shown that ceramide can facilitate this dissociation through the activation of c-Jun N-terminal kinase 1 (JNK1), which then phosphorylates Bcl-2. nih.govnih.gov

Conversely, sphingosine-1-phosphate (S1P), another key metabolite, often exhibits opposing effects to ceramide and can suppress autophagy. mdpi.comnih.gov S1P, generated from the phosphorylation of sphingosine (B13886), can activate the mTOR pathway, thereby inhibiting autophagy and promoting cell survival. nih.govtandfonline.com This antagonistic relationship between ceramide and S1P in regulating autophagy highlights the concept of the sphingolipid rheostat, where the relative levels of these two metabolites can dictate the cellular response to stress.

Research has also indicated that the accumulation of dihydrosphingolipids, resulting from the inhibition of dihydroceramide desaturase by compounds like 3-ketobases, can induce autophagy in cancer cells. rsc.org This suggests that not only the final products but also the intermediate metabolites in the pathway downstream of 3-ketosphingosine play a role in autophagic regulation.

Table 1: Influence of 3-Ketosphingosine Metabolites on Autophagy

MetaboliteEffect on AutophagyKey Molecular Targets/Pathways
Ceramide InductionInhibition of mTOR pathway, Dissociation of Beclin 1:Bcl-2 complex (via JNK1) mdpi.comnih.govcsic.esnih.gov
Sphingosine-1-Phosphate (S1P) InhibitionActivation of mTOR pathway nih.govtandfonline.com
Dihydrosphingolipids InductionAccumulation leads to autophagy in certain cancer cells rsc.org

Apoptosis, or programmed cell death, is a fundamental process for tissue homeostasis and development, and its dysregulation is implicated in numerous diseases. nih.govresearchgate.net The metabolites derived from 3-ketosphingosine, most notably ceramide, are well-established mediators of apoptosis. researchgate.netdovepress.comatsjournals.orgnih.gov

The accumulation of intracellular ceramide is a common feature in cells undergoing apoptosis in response to a wide range of stimuli, including chemotherapy, radiation, and death receptor ligation. pnas.orgresearchgate.net Ceramide can trigger apoptosis through multiple mechanisms. It can directly affect mitochondria, leading to the release of pro-apoptotic factors, and can activate protein phosphatases, such as protein phosphatase 1 (PP1) and 2A (PP2A), which in turn can dephosphorylate and inactivate pro-survival proteins like Bcl-2. nih.govnih.gov Ceramide also activates kinase signaling pathways, including the JNK/SAPK cascade, which promotes apoptosis. nih.govqiagen.com

In contrast to the pro-apoptotic role of ceramide, sphingosine-1-phosphate (S1P) generally acts as a pro-survival and anti-apoptotic molecule. nih.govdovepress.comnih.govpnas.org S1P can suppress ceramide-mediated apoptosis and promote cell proliferation. nih.govrupress.org The balance between ceramide and S1P is therefore critical in determining the cell's fate in response to death stimuli. nih.govpnas.org

Other sphingoid bases, such as dihydrosphingosine and sphingosine, can also induce apoptosis. researchgate.netnih.gov For instance, free sphingoid bases have been shown to induce cell death, and this effect can be counteracted by their phosphorylation. researchgate.net This further emphasizes the intricate regulation within the sphingolipid metabolic network that dictates the cellular response to stress.

Table 2: Role of 3-Ketosphingosine Metabolites in Apoptosis

MetaboliteRole in ApoptosisKey Mechanisms
Ceramide Pro-apoptoticMitochondrial pathway activation, activation of protein phosphatases (PP1, PP2A), JNK pathway activation researchgate.netdovepress.comnih.govqiagen.com
Sphingosine-1-Phosphate (S1P) Anti-apoptoticSuppression of ceramide-induced apoptosis, promotion of cell survival and proliferation nih.govdovepress.comnih.govpnas.orgrupress.org
Dihydrosphingosine Pro-apoptoticInduction of cell death researchgate.netnih.gov
Sphingosine Pro-apoptoticInduction of cell death researchgate.netnih.gov

The endoplasmic reticulum (ER) is the primary site of de novo sphingolipid synthesis. researchgate.netmdpi.com It is also a critical organelle for protein folding and calcium homeostasis. Perturbations in ER function lead to ER stress and the activation of the unfolded protein response (UPR). rupress.orgnih.gov

Ceramide, a key downstream metabolite of 3-ketosphingosine, has been implicated in the induction of ER stress. mdpi.commdpi.com The accumulation of ceramide in the ER can disrupt ER calcium homeostasis, a key trigger for the UPR. rupress.orgnih.govresearchgate.netresearchgate.net Specifically, ceramide has been shown to inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), leading to the depletion of ER calcium stores. researchgate.net This disruption activates the core sensors of the UPR, including IRE1α and PERK, which then initiate signaling cascades to restore ER homeostasis or, if the stress is prolonged, trigger apoptosis. researchgate.net

Interestingly, there is evidence of cell-to-cell transmission of ER stress mediated by ceramide. rupress.orgnih.govresearchgate.net Cells under ER stress can release ceramide, which can then be taken up by neighboring cells, inducing a UPR in the recipient cells. rupress.orgnih.govresearchgate.net This suggests a role for ceramide in coordinating tissue-level responses to stress.

The relationship between sphingolipid metabolism and ER stress is bidirectional. While ceramide can induce ER stress, components of the UPR can also regulate sphingolipid metabolism. This interplay highlights the intimate connection between the synthesis of these lipids and the maintenance of ER function.

Sphingolipids are fundamental structural components of cellular membranes, and their composition significantly influences membrane properties such as fluidity and the formation of specialized microdomains known as lipid rafts. wjgnet.com Lipid rafts are dynamic assemblies of sphingolipids, cholesterol, and specific proteins that serve as platforms for signal transduction.

Ceramide and its downstream metabolite, sphingomyelin (B164518), are key players in the organization of lipid rafts. The generation of ceramide from sphingomyelin hydrolysis by sphingomyelinases can lead to the coalescence of small rafts into larger signaling platforms, which can facilitate the clustering of death receptors and the initiation of apoptotic signaling cascades. wjgnet.com

Conversely, the synthesis of complex glycosphingolipids from ceramide can alter the composition and function of lipid rafts, influencing cell adhesion, recognition, and signaling. The acyl chain length of the ceramide molecule, which is determined by the specific ceramide synthase involved in its synthesis, also plays a crucial role in the biophysical properties of the membrane and the organization of lipid rafts.

The dynamic interplay between different sphingolipid species within the membrane, all originating from the metabolic flux initiated by 3-ketosphingosine, is therefore critical for the spatial and temporal regulation of signaling events at the cell surface.

The bioactive metabolites downstream of 3-ketosphingosine are potent second messengers that interact with and modulate a multitude of intracellular signaling cascades, influencing cell growth, survival, and death. mdpi.comdovepress.comresearchgate.net

Ceramide is known to directly or indirectly regulate several key signaling proteins. It can activate protein phosphatases like PP1 and PP2A, which can dephosphorylate and alter the activity of numerous downstream targets, including proteins in the Bcl-2 family and kinases such as Akt/PKB. nih.govqiagen.com Ceramide can also activate certain protein kinase C (PKC) isoforms and the Raf-MEK-ERK pathway, as well as the JNK stress-activated pathway. nih.govqiagen.com

Sphingosine-1-phosphate (S1P) exerts its signaling effects both intracellularly and extracellularly through a family of G protein-coupled receptors (S1PRs). nih.govpnas.orgrupress.org Extracellular S1P signaling via its receptors activates numerous downstream pathways, including the PI3K/Akt pathway, which promotes cell survival, and the Ras/ERK pathway, which is involved in proliferation. researchgate.netaai.org Intracellularly, S1P can also directly modulate the activity of specific proteins.

The opposing actions of ceramide and S1P on key signaling pathways, such as the PI3K/Akt and JNK pathways, form the basis of the sphingolipid rheostat model, where the balance between these two lipids dictates the cellular outcome. nih.govnih.gov For example, while ceramide often inhibits the pro-survival Akt pathway, S1P typically activates it. qiagen.comresearchgate.net This reciprocal regulation allows for fine-tuning of cellular responses to a wide variety of external and internal cues.

Mechanistic Contributions of 3 Ketosphingosine Pathway Dysregulation in Disease Models

Role of Altered 3-Ketosphingosine (B1242099) Metabolism in Cellular Pathophysiology

The de novo synthesis of sphingolipids begins with the condensation of L-serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT), forming 3-ketosphinganine (also known as 3-ketodihydrosphingosine). rsc.orgnih.govresearchgate.net This initial step is the rate-limiting reaction in the entire sphingolipid biosynthesis pathway. researchgate.netmdpi.comdtic.mil Subsequently, 3-ketosphinganine is rapidly reduced to sphinganine (B43673) (dihydrosphingosine) by 3-ketosphinganine reductase. mdpi.comnih.gov Sphinganine is then acylated to form dihydroceramide (B1258172), which is further desaturated to produce ceramide, the central hub of sphingolipid metabolism. nih.govresearchgate.net The precise regulation of this pathway is crucial for normal cellular function, and its dysregulation is implicated in a variety of disease states. rsc.org

Mechanistic Links to Metabolic Dysregulation in In Vitro and Animal Models

Dysregulation of the 3-ketosphingosine pathway is intricately linked to metabolic disorders such as insulin (B600854) resistance and type 2 diabetes. worktribe.comfrontiersin.org Animal models of metabolic syndrome, including those induced by high-fat diets, often exhibit increased levels of ceramides (B1148491), which are downstream products of 3-ketosphingosine. nih.gov This accumulation of ceramides is associated with impaired insulin signaling. nih.govnih.gov

In vitro studies using cell lines like 3T3-L1 preadipocytes, C2C12 skeletal muscle cells, and HepG2 liver cells have become instrumental in dissecting the molecular mechanisms. nih.gov For instance, inducing insulin resistance in these cells often leads to disruptions in the PI3K/Akt signaling pathway, a key cascade in insulin-mediated glucose uptake. nih.gov Elevated levels of ceramides, resulting from an overactive de novo synthesis pathway initiated by 3-ketosphingosine, can activate protein phosphatase 2A (PP2A) and protein kinase Cζ (PKCζ). nih.gov These enzymes, in turn, inhibit Akt activation, leading to reduced glucose uptake and contributing to the insulin-resistant phenotype. nih.gov

Furthermore, the inhibition of de novo ceramide synthesis has been shown to improve insulin sensitivity in obese mice, highlighting the direct role of this pathway in metabolic health. nih.gov The specific types of ceramides produced, which are influenced by the activity of different ceramide synthase enzymes downstream of 3-ketosphingosine, may also have distinct effects on cellular metabolism. nih.gov

Table 1: Experimental Models Used to Study 3-Ketosphingosine and Metabolic Dysregulation

Model TypeSpecific ModelKey Findings Related to 3-Ketosphingosine Pathway
In Vitro 3T3-L1 PreadipocytesUsed to model insulin resistance and study disruptions in the PI3K/Akt pathway. nih.gov
C2C12 Skeletal Muscle CellsModels insulin resistance and investigates the role of ceramide accumulation in impaired glucose uptake. nih.gov
HepG2 Liver CellsUtilized to examine the effects of ceramide accumulation on hepatic insulin resistance. nih.gov
Animal Models High-Fat Diet-Induced Obese MiceExhibit increased ceramide levels and insulin resistance. nih.gov
ob/ob MiceA genetic model of obesity and type 2 diabetes that shows elevated ceramide levels. nih.govbiomodels.com
Zucker Diabetic Fatty (ZDF) RatsA model for type 2 diabetes with demonstrated alterations in sphingolipid metabolism. biomodels.com

Contributions to Inflammatory Responses at the Cellular Level

The 3-ketosphingosine pathway and its downstream metabolites are significant modulators of inflammatory responses. preprints.orgnih.gov Sphingolipids can act as signaling molecules that regulate various aspects of immune cell function. nih.govnih.gov For instance, cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) can activate sphingomyelinases, leading to the production of ceramide. nih.govnih.gov This increase in ceramide can, in turn, activate the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB). nih.gov

NF-κB is a critical regulator of numerous genes encoding inflammatory mediators, including cytokines, chemokines, and enzymes like cyclo-oxygenase 2 (COX-2). nih.govnih.gov In cellular models, the addition of ceramide has been shown to activate NF-κB and potentiate the inflammatory effects of lipopolysaccharide (LPS) in macrophages and hepatocytes. nih.gov

Recent research using RAW 264.7 macrophages has revealed a detailed, time-resolved pattern of sphingolipid remodeling during an inflammatory response. biorxiv.org Upon stimulation, there is a multiphasic response in the sphingolipid network, indicating a highly regulated process that influences the functional state of the macrophage. biorxiv.org This highlights the dynamic role of the 3-ketosphingosine pathway in orchestrating inflammatory processes at the cellular level.

Impact on Neurological Processes in Cellular/Animal Models (e.g., hereditary sensory neuropathy type I link via SPT mutation)

Mutations in the genes encoding subunits of serine palmitoyltransferase (SPT), the enzyme that produces 3-ketosphingosine, are the primary cause of hereditary sensory neuropathy type I (HSN1). nih.govnih.govnih.gov HSN1 is a progressive neurological disorder characterized by sensory loss, particularly in the distal limbs. nih.gov

These mutations in SPT lead to a toxic gain-of-function. nih.gov The altered enzyme exhibits a change in substrate preference, utilizing L-alanine or glycine (B1666218) instead of L-serine. nih.govukri.org This results in the production of atypical and neurotoxic 1-deoxysphingoid bases. nih.govnih.gov These abnormal lipids accumulate in the blood of HSN1 patients and are believed to be the cause of the peripheral nerve damage characteristic of the disease. nih.gov

In vitro studies using primary mammalian neurons have demonstrated that the application of these deoxysphingoid bases leads to dose- and time-dependent neurotoxicity, including reduced cell survival and neurite length. nih.gov The neurotoxicity of these lipids manifests as abnormal calcium handling by the endoplasmic reticulum and mitochondria. nih.gov This disruption of calcium homeostasis is a key factor in the cellular pathology of HSN1.

Modulation of Cellular Growth and Viability in Experimental Systems

The 3-ketosphingosine pathway plays a crucial role in regulating fundamental cellular processes such as cell growth, proliferation, and apoptosis (programmed cell death). rsc.org The balance between different sphingolipid metabolites, often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate. frontiersin.orgresearchgate.net Generally, ceramide and sphingosine (B13886), which are downstream of 3-ketosphingosine, are considered pro-apoptotic and inhibit cell growth, while sphingosine-1-phosphate (S1P) promotes cell proliferation and survival. nih.govnih.gov

In various cancer cell lines, including HGC27, T98G, and U87MG, the metabolism of 3-ketosphinganine has been shown to lead to high levels of dihydrosphingolipids. rsc.orgnih.gov Furthermore, treatment with a deuterated analog of 3-ketosphinganine was found to induce autophagy in these cancer cells. rsc.orgnih.gov Autophagy is a cellular process of self-digestion that can have dual roles in either promoting cell survival or contributing to cell death.

The manipulation of the 3-ketosphingosine pathway is being explored as a potential therapeutic strategy in cancer. mdpi.comfrontiersin.org For example, inhibiting enzymes that convert ceramide to pro-survival sphingolipids can enhance the pro-apoptotic effects of chemotherapy. nih.gov Conversely, dysregulation of this pathway can render cancer cells more resistant to treatment. nih.gov

Advanced Research Methodologies for Studying 3 Ketosphingosine

Quantitative Lipidomics Approaches for 3-Ketosphingosine (B1242099) and its Metabolites

Quantitative lipidomics provides a powerful framework for the detailed analysis of 3-ketosphingosine and related sphingoid bases. These methods are essential for understanding the dynamics of sphingolipid metabolism in various biological contexts.

Mass spectrometry (MS) is a cornerstone of modern lipidomics, offering high sensitivity and specificity for the identification and quantification of sphingoid bases like 3-ketosphingosine. Techniques such as electrospray ionization tandem mass spectrometry (ESI-MS/MS) are widely employed for this purpose. nih.gov These methods allow for the detailed analysis of a wide array of sphingolipids, including sphingoid bases and their phosphorylated derivatives. nih.gov

Advanced MS platforms, such as triple quadrupole (QQQ) and quadrupole-linear ion trap (QTrap) mass spectrometers, provide robust and validated methods for the separation and quantification of these lipids. nih.gov The use of internal standard cocktails is a common practice to ensure accurate quantification of various sphingolipid species. nih.gov Furthermore, "shotgun lipidomics" approaches, which involve direct infusion of lipid extracts into the mass spectrometer, have been developed for the rapid and sensitive quantification of sphingoid base-1-phosphates. nih.gov

For structural confirmation, gas chromatography-mass spectrometry (GC-MS) can be utilized to analyze the sphingoid backbone and other components after chemical derivatization. researchgate.net High-performance liquid chromatography (HPLC) coupled with ESI-MS/MS is another powerful technique that resolves different lipid species before their detection by the mass spectrometer. researchgate.net

Table 1: Mass Spectrometry Techniques for Sphingoid Base Analysis

TechniqueDescriptionApplication
ESI-MS/MSElectrospray ionization tandem mass spectrometry is used for the identification and quantification of sphingolipids. nih.govAnalysis of sphingoid bases, ceramides (B1148491), and sphingomyelins. nih.gov
QQQ MSA triple quadrupole mass spectrometer offers high sensitivity and specificity for targeted lipid analysis.Quantitative analysis of a large number of sphingolipids. nih.gov
QTrap MSA hybrid quadrupole-linear ion trap mass spectrometer provides enhanced sensitivity and structural identification capabilities. nih.govIdentification of ceramide backbones in complex sphingolipids. nih.gov
GC-MSGas chromatography-mass spectrometry is used for the qualitative analysis of sphingolipid components. researchgate.netAnalysis of sphingoid backbones and fatty acids after derivatization. researchgate.net
HPLC-ESI-MS/MSHigh-performance liquid chromatography coupled with ESI-MS/MS separates lipid species prior to mass analysis. researchgate.netResolution and quantification of various sphingolipid species from complex mixtures. researchgate.net

Stable isotope tracing is a powerful method to investigate the dynamics of metabolic pathways, including the biosynthesis and interconversion of 3-ketosphingosine. biorxiv.orgnih.govbiorxiv.org This approach involves introducing substrates labeled with stable isotopes, such as ¹³C or ¹⁵N, into a biological system and tracking their incorporation into downstream metabolites. By combining stable isotope labeling with high-resolution mass spectrometry, researchers can perform metabolic flux analysis (MFA) to quantify the rates of biochemical reactions. biorxiv.orgnih.govbiorxiv.orgcreative-proteomics.com

This methodology allows for the direct measurement of fluxes through various stages of sphingolipid metabolism, including fatty acid synthesis, headgroup assembly, and salvage pathways. biorxiv.orgnih.govbiorxiv.org For instance, by using [U-¹³C₃]serine, researchers can trace the de novo synthesis of long-chain bases through the action of serine palmitoyltransferase (SPT). biorxiv.org The analysis of isotopologue distributions in downstream lipids provides quantitative insights into the activity of different metabolic routes. biorxiv.orgnih.govbiorxiv.org

Table 2: Applications of Stable Isotope Tracing in Sphingolipid Research

Labeled SubstrateMetabolic Pathway InvestigatedKey Findings
[U-¹³C₆]glucoseCentral carbon metabolism and its contribution to lipid synthesis.Can be used to trace the flow of carbon into the building blocks of sphingolipids.
[U-¹³C₃]serineDe novo sphingolipid biosynthesis. biorxiv.orgAllows for the direct measurement of flux through the serine palmitoyltransferase (SPT) reaction. biorxiv.org
Labeled fatty acidsFatty acid elongation and incorporation into ceramides.Elucidates the sources of acyl chains in complex sphingolipids.

Genetic and Pharmacological Perturbation Models of 3-Ketosphingosine Metabolism

To understand the function of enzymes involved in 3-ketosphingosine metabolism, researchers often employ genetic and pharmacological perturbation strategies. These approaches allow for the targeted disruption of specific metabolic steps, enabling the study of the resulting cellular and physiological consequences.

Advanced gene-editing technologies like CRISPR/Cas9 and RNA interference (RNAi) have become invaluable tools for studying the enzymes responsible for 3-ketosphingosine synthesis. These techniques allow for the specific knockdown or knockout of genes encoding key enzymes such as serine palmitoyltransferase (SPT) and 3-ketodihydrosphingosine reductase (3-KDSR).

By disrupting the expression of these enzymes, researchers can investigate the impact on sphingolipid profiles and cellular functions. The functional characterization of genes involved in sphingolipid metabolism has been greatly aided by these methods, which, when combined with advanced lipidomics, allow for precise mapping of metabolic pathways.

The use of specific enzyme inhibitors provides a complementary approach to genetic methods for studying metabolic pathways. nih.gov Small molecule inhibitors can be used to acutely block the activity of a particular enzyme, allowing for the investigation of the immediate metabolic consequences. researchgate.net For example, myriocin is a potent and widely used inhibitor of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in de novo sphingolipid biosynthesis. ed.ac.uk By treating cells or organisms with myriocin, researchers can effectively shut down this pathway and study the roles of de novo synthesized sphingolipids. ed.ac.uk

Other inhibitors targeting different enzymes in the sphingolipid pathway, such as those for ceramidases and sphingomyelinases, are also available and have been instrumental in dissecting the complex interrelationships between different branches of sphingolipid metabolism. nih.govnih.gov

Table 3: Selected Inhibitors of Sphingolipid Metabolism Enzymes

InhibitorTarget EnzymePathway Affected
MyriocinSerine Palmitoyltransferase (SPT) ed.ac.ukDe novo sphingolipid synthesis researchgate.net
DesipramineAcid Sphingomyelinase (aSMase) and Acid Ceramidase (aCDase) nih.govSphingomyelin (B164518) hydrolysis and ceramide degradation nih.gov
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP)Glucosylceramide synthase researchgate.netGlycosphingolipid synthesis researchgate.net
B-1,3-N-acetyl-D-glucosaminyltransferase (B3GNT) inhibitorsB3GNTComplex glycosphingolipid synthesis

In Vitro Reconstitution Systems for Enzymatic Characterization of 3-Ketosphingosine-Related Reactions

To gain a detailed understanding of the biochemical properties of enzymes involved in 3-ketosphingosine metabolism, researchers often utilize in vitro reconstitution systems. These systems involve purifying the enzyme of interest and studying its activity in a controlled, cell-free environment. This approach allows for the precise determination of kinetic parameters, substrate specificity, and reaction mechanisms.

For example, the activity of 3-ketosphinganine synthase has been studied in cell homogenates using radioactive serine and acyl-CoA precursors. nih.gov The reaction products can be separated by thin-layer chromatography (TLC) and quantified to determine enzyme activity. nih.gov Such in vitro assays are crucial for characterizing the fundamental properties of enzymes like SPT and 3-KDSR and for screening potential inhibitors. By combining purified enzymes with their substrates in a defined system, researchers can dissect the individual steps of the metabolic pathway and understand how they are regulated.

Advanced Fluorescence and Imaging Techniques for Subcellular Localization and Dynamics of Sphingolipid Intermediates

Visualizing sphingolipid intermediates such as 3-ketosphingosine within the complex architecture of a cell presents a significant challenge. Unlike proteins, lipids cannot be tagged with fluorescent proteins like GFP through genetic encoding. nih.gov Early methods often relied on attaching large fluorescent moieties to lipids, but these bulky tags can alter the lipid's natural trafficking and behavior within the cell. nih.gov To overcome these limitations, researchers have developed sophisticated fluorescence and imaging techniques that offer a more accurate glimpse into the subcellular localization and dynamics of these crucial molecules. nih.gov

A prominent strategy involves the metabolic labeling of sphingolipids using chemically modified precursors. nih.gov These precursors are designed to be minimally disruptive, allowing them to be incorporated into native sphingolipids through the cell's own biosynthetic pathways. One such approach utilizes "clickable" versions of sphingosine (B13886), a metabolic precursor to complex sphingolipids. nih.gov For instance, PhotoClick Sphingosine (pacSph) can be supplied to cells, where it is metabolized and integrated into various sphingolipids. nih.gov Following this incorporation, the cells are fixed, and a fluorophore is attached to the lipid via a "click chemistry" reaction. This method ensures that the fluorescent tag does not interfere with the lipid's natural trafficking and distribution in the living cell. nih.gov Similarly, ω-azidosphinganine has been developed as a biocompatible probe that is efficiently metabolized and can be visualized after a bioorthogonal click reaction with a labeled fluorophore, primarily showing localization in the endoplasmic reticulum. rsc.org

More advanced probes, termed "trifunctional" sphingoid bases, have also been engineered. These probes contain three key features: a terminal alkyne for click chemistry attachment of fluorophores or affinity tags, a diazirine group for photo-crosslinking to interacting proteins, and a photocage to control the probe's activity with light. biorxiv.org This multifunctional design allows for a multi-pronged investigation into not only the lipid's location and metabolism but also its specific protein interactions within the cell. biorxiv.org

These labeling strategies are paired with powerful imaging technologies to resolve the location and movement of the tagged sphingolipids. High-resolution techniques such as confocal microscopy, two-photon microscopy, and total internal reflection fluorescence (TIRF) microscopy are instrumental in these studies. nih.govresearchgate.net Fluorescence Correlation Spectroscopy (FCS) can provide precise data on diffusion coefficients and concentrations, offering insights into the dynamic behavior of these molecules in membranes. nih.gov These methods have been used to characterize the biophysical properties of sphingolipid-enriched domains, often referred to as lipid rafts, and ceramide-rich platforms, revealing how local lipid composition influences membrane properties. researchgate.net

The following tables summarize the various probes and key findings from studies employing these advanced methodologies.

Table 1: Fluorescent Probes for Studying Sphingolipid Intermediates

Probe Name Type Target/Application Imaging Technique
PhotoClick Sphingosine (pacSph) Clickable Sphingosine Analog Visualization of ceramide and complex sphingolipids in fixed cells. nih.gov Fluorescence Microscopy
ω-azidosphinganine Clickable Sphinganine (B43673) Analog Live-cell imaging of sphingolipid metabolism, localization in the endoplasmic reticulum. rsc.org Fluorescence Microscopy, Mass Spectrometry
Trifunctional Sphinganine (TF-Spa) Multi-functional Analog Spatiotemporal distribution, metabolism, and protein interactome mapping. biorxiv.org Fluorescence Microscopy, Proteomics
Equinatoxin II-derived probe (EQ-SM) Fluorescent Protein Probe Monitoring sphingomyelin trafficking from the Golgi to the plasma membrane. nih.gov Fluorescence Microscopy

Table 2: Summary of Research Findings from Advanced Imaging Studies

Research Focus Key Findings Methodology Used
Sphingolipid Trafficking Development of protocols to visualize endogenous sphingomyelin (SM) trafficking from the Golgi to the plasma membrane via secretory vesicles. nih.gov Use of EQ-SM, a fluorescent protein probe specific for SM, and pacSph for metabolic labeling. nih.gov
Biophysical Properties of Sphingolipid Domains In binary mixtures, sphingolipids (ceramide and sphingomyelin) form more tightly packed gel domains than phospholipids. researchgate.net In more complex mixtures, the interaction between lipids is strongly dictated by the Ceramide-to-Cholesterol ratio. researchgate.net Combination of fluorescence spectroscopy, confocal, and two-photon microscopy with fluorescent probes like Laurdan, DPH, and t-PnA. core.ac.uk
Live-Cell Sphingolipid Detection A salicylaldehyde-containing probe was shown to react with endogenous sphingosine in living HeLa cells, generating a fluorescent product and allowing for visualization of its membrane localization. nih.gov Development and application of a small molecule fluorogenic probe. nih.gov
Subcellular Localization and Metabolism ω-azidosphinganine is incorporated into sphingolipids and is primarily localized in the endoplasmic reticulum in living cells, mimicking the endogenous species. rsc.org Bioorthogonal click reaction of ω-azidosphinganine with a DBCO-labeled fluorophore followed by fluorescence microscopy and LC-MS/MS analysis. rsc.org

Theoretical Frameworks and Future Research Avenues for 3 Ketosphingosine

Emerging Concepts in Sphingolipid Biology and Metabolite Interconnectivity

Sphingolipid research has evolved from viewing these molecules as simple structural components of cell membranes to recognizing them as critical bioactive regulators of numerous cellular processes. amegroups.orgscispace.com Emerging concepts highlight the immense complexity and interconnectivity of the sphingolipid metabolic network, where individual metabolites, including 3-ketosphingosine (B1242099), exist in a dynamic equilibrium. nih.gov This network is not a linear pathway but a highly branched and interconnected system, with ceramide often considered a central hub. amegroups.orgresearchgate.net

A key emerging concept is the idea of the "sphingolipid rheostat," which posits that the balance between pro-apoptotic sphingolipids like ceramide and pro-survival sphingolipids like sphingosine-1-phosphate (S1P) dictates cell fate. nih.govmdpi.com This balance is crucial in processes like apoptosis, cell proliferation, and senescence. mdpi.comjci.org The metabolic flux through different branches of the sphingolipid pathway is tightly regulated, and disruptions in this balance are associated with various diseases, including cancer, neurodegenerative disorders, and metabolic diseases. researchgate.netnih.govresearchgate.net

Furthermore, the subcellular localization of sphingolipid metabolism is gaining appreciation as a critical factor in determining the function of these lipids. febs.orgmdpi.com Different organelles, such as the endoplasmic reticulum (ER), Golgi apparatus, and even mitochondria, house distinct pools of sphingolipids and the enzymes that metabolize them. scispace.com This compartmentalization adds another layer of complexity to the interconnectivity of the sphingolipid network, suggesting that the biological role of a sphingolipid can vary depending on where it is synthesized and located within the cell. febs.org For instance, S1P generated in the cytosol by sphingosine (B13886) kinase 1 promotes cell proliferation, while S1P produced in the ER by sphingosine kinase 2 can induce apoptosis. rsc.org

The structural diversity of sphingolipids, with variations in their acyl chain length, also contributes to their functional complexity. nih.gov Different subspecies of the same lipid can have distinct biological effects, a concept that has been highlighted in the context of the endoplasmic reticulum stress response. febs.org This intricate web of interactions underscores the importance of understanding the interconnectivity of the entire sphingolipid network to fully grasp the role of individual metabolites like 3-ketosphingosine.

Unexplored Metabolic Branch Points and Regulatory Nodes involving 3-Ketosphingosine

While the primary fate of 3-ketosphingosine is its rapid reduction to sphinganine (B43673) (dihydrosphingosine), several potential but largely unexplored metabolic branch points and regulatory nodes involving this initial product of the de novo sphingolipid synthesis pathway exist. rsc.orgresearchgate.net The enzyme serine palmitoyltransferase (SPT), which catalyzes the formation of 3-ketosphingosine, is a critical regulatory point. nih.govdovepress.com

One area of active investigation is the possibility of alternative metabolic fates for 3-ketosphingosine beyond its reduction. For example, studies have considered the potential for direct N-acylation of 3-ketosphingosine to form 3-ketodihydroceramides, or C1 O-phosphorylation. rsc.org However, current evidence suggests that these metabolic transformations may not be significant in cell culture. rsc.org

Another unexplored aspect is the potential regulatory role of 3-ketosphingosine itself or its immediate derivatives on the enzymes within the sphingolipid pathway. It is known that other sphingolipid metabolites can regulate enzyme activity; for instance, cytosolic S1P can inhibit SPT activity. rsc.org Whether 3-ketosphingosine exerts any feedback regulation on SPT or other enzymes in the pathway remains an open question.

Furthermore, the potential for 3-ketosphingosine to be a substrate for other, currently uncharacterized, enzymes represents a significant knowledge gap. The existence of atypical sphingoid bases suggests that the canonical pathway may not be the only route for sphingolipid metabolism. The discovery of enzymes that could modify 3-ketosphingosine in novel ways would open up new avenues of research into its biological functions.

Development of Advanced Computational and In Silico Models for Sphingolipid Networks

The complexity of the sphingolipid metabolic network, with its numerous interconnected reactions and regulatory feedback loops, makes it an ideal system for the application of advanced computational and in silico modeling. researchgate.netfrontiersin.org These models are becoming increasingly crucial for understanding the dynamics of sphingolipid metabolism and predicting how perturbations to the network might affect cellular function. nih.govfrontiersin.org

Several computational models of sphingolipid metabolism have been developed, ranging from stoichiometric models that describe the flow of metabolites through the network to detailed kinetic models that incorporate enzyme kinetics and regulatory interactions. researchgate.netfrontiersin.orgplos.org These models have been used to study various aspects of sphingolipid metabolism, including the regulation of ceramide synthesis and the dynamics of the sphingolipid rheostat. researchgate.netfrontiersin.org

A significant advancement in this area is the development of comprehensive models that reflect the compartmentalization of sphingolipid metabolism within the cell. nih.govresearchgate.net By taking into account the different locations of enzymes and metabolites, these models can provide a more accurate representation of the complex interplay between different parts of the sphingolipid network. nih.gov

In silico tools are also being developed to aid in the identification and characterization of sphingolipid species from complex biological samples. nih.govresearchgate.net These tools use theoretical fragmentation patterns and predicted retention times to help identify known and novel sphingolipids in mass spectrometry data. nih.gov This is particularly important given the vast structural diversity of sphingolipids.

Future development in this area will likely focus on integrating different types of data, such as transcriptomic, proteomic, and metabolomic data, into more comprehensive and predictive models of the sphingolipid network. These models will be invaluable for identifying key regulatory nodes and potential therapeutic targets within the pathway.

Potential for Elucidating Novel Molecular Targets and Mechanistic Pathways Influenced by 3-Ketosphingosine Flux

While 3-ketosphingosine is primarily considered a transient intermediate, fluctuations in its flux through the de novo synthesis pathway could have significant downstream consequences, potentially revealing novel molecular targets and mechanistic pathways. The concentration of 3-ketosphingosine is tightly regulated, and its accumulation can lead to the buildup of dihydrosphingolipids, which have their own distinct biological activities. rsc.org

For example, increased levels of dihydroceramides, resulting from an increased flux through the initial steps of the de novo pathway, have been shown to induce autophagy and cell cycle arrest. rsc.org This suggests that the rate of 3-ketosphingosine formation can directly influence fundamental cellular processes.

The potential for 3-ketosphingosine or its immediate metabolites to directly interact with and modulate the activity of proteins is an area ripe for investigation. While direct targets of ceramide have been identified, the targets of its precursors are less well understood. jci.org Identifying proteins that bind to 3-ketosphingosine could uncover novel signaling pathways and regulatory mechanisms.

Furthermore, the interplay between the de novo sphingolipid synthesis pathway and other metabolic pathways, such as glycerolipid metabolism, presents another avenue for discovering novel connections. nih.gov Changes in the flux of 3-ketosphingosine could have ripple effects on these interconnected pathways, leading to broader changes in cellular metabolism and function.

Future research in this area will likely involve the use of chemical probes and advanced proteomic techniques to identify the direct binding partners of 3-ketosphingosine and its derivatives. medchemexpress.com Elucidating these interactions will be crucial for understanding the full spectrum of biological processes influenced by the de novo sphingolipid synthesis pathway.

Methodological Innovations for Comprehensive Analysis of 3-Ketosphingosine Dynamics In Situ

Studying the dynamics of 3-ketosphingosine in situ presents significant analytical challenges due to its low abundance and transient nature. However, recent methodological innovations are beginning to overcome these hurdles, allowing for a more comprehensive analysis of its dynamics within the cell.

One of the most powerful techniques for quantifying 3-ketosphingosine is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This method offers high sensitivity and specificity, allowing for the direct detection and quantification of 3-ketosphingosine in complex biological samples. nih.govnih.gov LC-MS/MS has been used to develop in vitro assays for serine palmitoyltransferase (SPT) activity by measuring the formation of deuterated 3-ketosphingosine. nih.gov

The development of novel chemical tools and probes is another exciting area of innovation. febs.org For example, chemically modified analogs of sphingolipids can be used to study enzymatic pathways and explore the functions of specific enzymes in sphingolipid metabolism. medchemexpress.comtargetmol.com Click chemistry-based approaches are also being employed to visualize and track sphingolipids within cells, providing spatial information about their localization and dynamics. febs.org

Furthermore, advances in high-resolution mass spectrometry and computational tools are enabling the comprehensive identification of a wide range of sphingolipid species, including potentially novel derivatives of 3-ketosphingosine. nih.govresearchgate.net These untargeted metabolomic approaches can reveal unexpected changes in the sphingolipid profile in response to various stimuli.

Future methodological developments will likely focus on improving the spatial and temporal resolution of these techniques, allowing for a more detailed picture of 3-ketosphingosine dynamics in living cells. The ability to visualize and quantify 3-ketosphingosine in real-time will be a major step forward in understanding its role in sphingolipid biology.

Data Tables

Table 1: Key Enzymes in the Initial Steps of De Novo Sphingolipid Synthesis

EnzymeAbbreviationFunctionCellular Location
Serine PalmitoyltransferaseSPTCatalyzes the condensation of serine and palmitoyl-CoA to form 3-ketosphingosine. dovepress.comfrontiersin.orgmdpi.comEndoplasmic Reticulum frontiersin.orgmdpi.comfrontiersin.org
3-Ketosphinganine ReductaseKSRReduces 3-ketosphingosine to sphinganine (dihydrosphingosine). rsc.orgmdpi.comEndoplasmic Reticulum
Ceramide SynthaseCerSAcylates sphinganine to form dihydroceramide (B1258172). frontiersin.orgmdpi.comEndoplasmic Reticulum mdpi.com
Dihydroceramide DesaturaseDESIntroduces a double bond into dihydroceramide to form ceramide. researchgate.netfrontiersin.orgfrontiersin.orgEndoplasmic Reticulum

Table 2: Investigational Techniques for 3-Ketosphingosine Analysis

TechniqueApplicationAdvantages
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Quantification of 3-ketosphingosine and other sphingolipids in biological samples. nih.govnih.govcaymanchem.comHigh sensitivity, specificity, and quantitative power. nih.gov
In Silico ModelingSimulation of sphingolipid network dynamics and prediction of metabolic flux. researchgate.netnih.govfrontiersin.orgAllows for the study of complex systems and the identification of key regulatory points. nih.govfrontiersin.org
Chemical Probes/AnalogsExploration of enzymatic pathways and protein-lipid interactions. febs.orgmedchemexpress.comtargetmol.comEnables the study of specific metabolic steps and the identification of molecular targets. febs.org
Untargeted MetabolomicsComprehensive profiling of the sphingolipidome to identify novel metabolites and pathways. researchgate.netProvides a global view of metabolic changes.

Q & A

Q. What are the established synthetic pathways for 3-Ketosphingosine HCl, and how can researchers optimize yield and purity?

Methodological Answer: Synthesis typically involves condensation of sphinganine derivatives with ketone precursors under controlled conditions. Key steps include protecting group strategies (e.g., acetyl or tert-butyldimethylsilyl groups) to prevent side reactions and HCl salt formation for stabilization. Optimization requires systematic variation of solvent systems (e.g., dichloromethane or methanol), temperature, and stoichiometric ratios of reactants. Characterization should include 1^1H/13^13C NMR for structural confirmation, HPLC for purity (>95%), and mass spectrometry for molecular weight validation. Detailed protocols must be documented to ensure reproducibility, including failure conditions to guide troubleshooting .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity in detecting low concentrations (ng/mL range) in complex samples like plasma or cell lysates. Sample preparation should involve solid-phase extraction (SPE) to remove phospholipid interference. Calibration curves must be validated using matrix-matched standards, and internal standards (e.g., deuterated analogs) should correct for ionization efficiency variations. Researchers must report limits of detection (LOD), recovery rates, and inter-day precision to meet reproducibility standards .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the bioactivity of this compound across different cell models?

Methodological Answer: Contradictions often arise from differences in cell membrane composition, metabolic rates, or assay endpoints (e.g., apoptosis vs. proliferation). To address this, perform dose-response studies across multiple cell lines (e.g., HEK293, HeLa, primary fibroblasts) under standardized conditions (e.g., serum-free media, 48-hour exposure). Use pathway-specific inhibitors (e.g., ceramide synthase inhibitors) to isolate mechanisms. Statistical analysis should include ANOVA with post-hoc tests to identify cell-type-dependent variances. Transparent reporting of culture conditions and batch-to-batch compound variability is critical .

Q. What experimental designs are suitable for investigating this compound’s role in sphingolipid metabolism pathways?

Methodological Answer: Employ isotopic tracing (e.g., 13^{13}C-labeled serine) to track incorporation into sphingolipid intermediates via LC-MS. Combine with gene knockout models (e.g., siRNA targeting serine palmitoyltransferase) to identify rate-limiting steps. Time-course experiments should monitor metabolite levels at 0, 6, 12, and 24 hours. Data analysis requires normalization to total protein content and use of software like Skyline for peak integration. Include negative controls (e.g., vehicle-treated cells) and validate findings with orthogonal methods like enzymatic assays .

Q. How should researchers address challenges in replicating this compound’s effects in in vivo models?

Methodological Answer: Variability in animal models (e.g., diet, gut microbiota) can affect pharmacokinetics. Standardize administration routes (e.g., intraperitoneal vs. oral gavage) and use stable isotope-labeled compounds to track bioavailability. Tissue distribution studies should quantify parent compound and metabolites in target organs (e.g., liver, brain). Employ longitudinal study designs with sufficient sample sizes (n ≥ 8 per group) to account for inter-individual variability. Ethical approval must detail humane endpoints and randomization protocols .

Methodological Guidance for Data Interpretation

Q. What strategies mitigate bias when analyzing this compound’s structural analogs in high-throughput screens?

Methodological Answer: Use blinded analysis for assay readouts (e.g., fluorescence intensity) to prevent confirmation bias. Include pan-assay interference compounds (PAINS) filters to exclude false positives. Data should be processed using automated pipelines (e.g., Knime or Pipeline Pilot) with manual curation limited to outlier verification. Report Z’-factor scores to validate assay robustness and apply false discovery rate (FDR) corrections for multiple comparisons .

Q. How can researchers integrate conflicting literature findings into a cohesive mechanistic model for this compound?

Methodological Answer: Conduct a scoping review to map primary studies by experimental conditions (e.g., concentration ranges, model systems). Use tools like PRISMA-ScR to ensure transparency. Contrast results using forest plots to visualize effect sizes and heterogeneity. Prioritize studies with rigorous controls (e.g., sham-treated cohorts) and replicate key experiments in-house. Hypothesis generation should focus on reconciling discrepancies via meta-regression analysis .

Ethical and Reproducibility Considerations

Q. What documentation is essential for ensuring reproducibility in this compound studies?

Methodological Answer: Publish detailed Supplementary Information (SI) files containing:

  • Synthetic procedures with step-by-step annotations (e.g., reaction times, spectral data).
  • Raw chromatograms and NMR spectra (as .cdf or .jcamp files).
  • Statistical code (R or Python scripts) for data analysis. Reference commercial reagent lot numbers and equipment calibration dates. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in repositories like Zenodo or ChEMBL .

Q. How should researchers handle intellectual property concerns when publishing this compound findings?

Methodological Answer: File provisional patents prior to manuscript submission if novel synthetic routes or therapeutic uses are identified. Disclose conflicts of interest in the manuscript’s “Author Contributions” section. Use non-proprietary compound identifiers (e.g., PubChem CID) to enhance data accessibility. Consult institutional technology transfer offices for licensing agreements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.